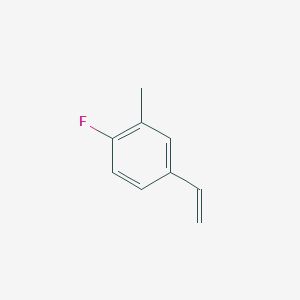

1-Fluoro-2-methyl-4-vinylbenzene

Description

1-Fluoro-2-methyl-4-vinylbenzene (CAS: 3825-64-7) is a fluorinated aromatic compound with a methyl group at position 2, a vinyl group at position 4, and fluorine at position 1 on the benzene ring . The compound's unique substituent arrangement confers distinct electronic and steric properties. These features make it valuable in organic synthesis, particularly in polymerization and cross-coupling reactions.

Properties

IUPAC Name |

4-ethenyl-1-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c1-3-8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYGXESLNGSETN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-methyl-4-vinylbenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process. The initial step involves the fluorination of 2-methylbenzene using a suitable fluorinating agent, such as hydrogen fluoride (HF) or xenon difluoride (XeF2). The resulting fluorinated compound is then subjected to further reactions to introduce the vinyl group, often using catalysts like palladium or nickel to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-methyl-4-vinylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions are common, with reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) being used to introduce substituents onto the benzene ring.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as nitro derivatives, hydroxylated compounds, and halogenated products.

Scientific Research Applications

1-Fluoro-2-methyl-4-vinylbenzene has several scientific research applications, including its use in organic synthesis, material science, and pharmaceutical research.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the production of polymers and resins, where its unique chemical properties contribute to the development of advanced materials with specific characteristics.

Pharmaceutical Research: The compound is utilized in the design and synthesis of new drug candidates, particularly those targeting various biological pathways and diseases.

Mechanism of Action

The mechanism by which 1-fluoro-2-methyl-4-vinylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the compound undergoes a substitution reaction where the electrophile attacks the benzene ring, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares substituents, electronic effects, and reactivity profiles of 1-Fluoro-2-methyl-4-vinylbenzene with structurally related compounds:

Key Observations:

- Electron-Withdrawing vs. Donating Groups : The vinyl group in this compound offers moderate electron withdrawal through conjugation, contrasting with the strong EWG effect of nitro or trifluoromethyl groups in analogues .

- Steric Considerations: The phenoxy group in 1-Fluoro-4-methyl-2-phenoxybenzene introduces significant steric hindrance, limiting its utility in sterically sensitive reactions compared to the less bulky vinyl group in the target compound .

- Reactivity in Polymerization: The vinyl substituent enables participation in radical or ionic polymerization, a property absent in nitro- or phenoxy-substituted analogues .

Physicochemical Properties

While direct data on boiling/melting points are sparse, inferences can be made:

- Polarity : The trifluoromethyl group in 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene increases polarity and boiling point compared to the less polar vinyl group in the target compound .

- Solubility: The phenoxy group in 1-Fluoro-4-methyl-2-phenoxybenzene enhances solubility in organic solvents, whereas the nitro group in 1-Fluoro-2-methyl-4-nitrobenzene reduces solubility due to crystallinity .

Research and Application Highlights

- Organic Synthesis : The vinyl group in this compound facilitates Heck reactions, forming styrenic polymers or functionalized aromatics .

- Material Science : Analogues like 1-Fluoro-4-(2-nitrovinyl)benzene are explored for photoresponsive behavior due to nitrovinyl's light-sensitive properties .

- Pharmaceuticals: Phenoxy-substituted derivatives (e.g., 1-Fluoro-4-methyl-2-phenoxybenzene) serve as intermediates in drug synthesis, leveraging their steric bulk for targeted binding .

Biological Activity

1-Fluoro-2-methyl-4-vinylbenzene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on receptor interactions, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic compound characterized by a vinyl group and a fluorine atom, which can influence its reactivity and biological interactions. The presence of the vinyl group allows for further chemical modifications that can enhance biological activity.

Receptor Agonism

Research has indicated that this compound serves as a precursor in synthesizing compounds that act as selective agonists for the 5-HT_2C receptor. This receptor is part of the serotonin receptor family and plays a crucial role in various physiological processes, including mood regulation and appetite control.

In a study, derivatives synthesized from this compound exhibited significant agonistic activity at the 5-HT_2C receptor with varying degrees of selectivity over other serotonin receptors (5-HT_2A and 5-HT_2B). For example, one derivative showed an EC50 value of 585 nM at the 5-HT_2A receptor while being much more potent at the 5-HT_2C receptor with an EC50 of 4.8 nM .

Synthesis and Derivative Development

The synthesis of this compound typically involves halogenation reactions followed by vinylation processes. This compound serves as a versatile starting material for generating a range of derivatives with enhanced biological activities.

Case Study: Derivative Evaluation

In one study, derivatives synthesized from this compound were evaluated for their pharmacological profiles. The most promising candidates demonstrated not only strong agonistic activity at the 5-HT_2C receptor but also favorable pharmacokinetic properties, suggesting potential for therapeutic applications in treating conditions such as obesity and depression .

Comparative Analysis of Biological Activities

The following table summarizes some key findings regarding the biological activities of various derivatives synthesized from this compound:

| Compound | Target Receptor | EC50 (nM) | Selectivity Ratio (vs. 5-HT_2A) |

|---|---|---|---|

| Compound A | 5-HT_2C | 4.8 | >120 |

| Compound B | 5-HT_2A | 585 | - |

| Compound C | Antimicrobial | - | - |

Future Directions

The ongoing exploration of this compound and its derivatives holds promise for developing new therapeutic agents targeting serotonin receptors and potentially addressing microbial infections. Future research should focus on optimizing the synthesis of new derivatives and conducting detailed pharmacological evaluations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.